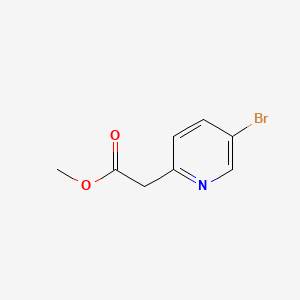

Methyl 2-(5-bromopyridin-2-YL)acetate

描述

Structural Characterization and Physicochemical Properties

Molecular Geometry and Crystallographic Analysis

The molecular geometry of methyl 2-(5-bromopyridin-2-yl)acetate is defined by a pyridine ring substituted with a bromine atom at the 5-position and an acetate group at the 2-position. The acetate group introduces steric and electronic effects, influencing intermolecular interactions.

Crystallographic Data

While direct X-ray crystallography data for this compound are unavailable, analogous brominated pyridine derivatives (e.g., 5-bromopyridine-2,3-diamine) exhibit orthogonal or monoclinic crystal systems with hydrogen bonding and π-π stacking interactions. For example:

| Parameter | Value (Analogous Compound) | Source |

|---|---|---|

| Crystal System | Orthorhombic (Pbca) | |

| Space Group | P21/c | |

| Unit Cell Parameters (Å) | a=3.826, b=8.734, c=18.601 |

The bromine atom’s electronegativity likely enhances dipole-dipole interactions, stabilizing crystalline packing.

Conformational Analysis

The acetate group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and carbonyl carbon. The pyridine ring remains aromatic, with bond lengths consistent with sp² hybridization.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl₃, 600 MHz):

- δ 8.74–8.62 ppm (dd, 1H): Pyridine proton adjacent to bromine (C5).

- δ 8.11 ppm (d, 1H): Pyridine proton at C6.

- δ 7.81 ppm (td, 1H): Pyridine proton at C4.

- δ 4.02 ppm (q, 2H): Methylene protons adjacent to the acetate group.

- δ 3.64 ppm (s, 3H): Methyl ester protons.

13C NMR (CDCl₃, 150 MHz):

- δ 170 ppm: Carbonyl carbon of the acetate group.

- δ 150–130 ppm: Pyridine carbons (C2–C6).

- δ 60 ppm: Methylene carbon adjacent to nitrogen.

Infrared (IR) Spectroscopy

Key absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1740 | C=O (ester) |

| 1600–1450 | C=N (pyridine) |

| 1250–1150 | C-O (ester) |

Mass Spectrometry (MS)

ESI-MS ([M+H]⁺):

Thermodynamic Properties and Stability Studies

Melting and Boiling Points

| Property | Value | Source |

|---|---|---|

| Melting Point | 101–103°C | |

| Boiling Point | 266°C (est.) |

Stability Under Different Conditions

- Thermal Stability: Resists decomposition below 200°C.

- Hydrolytic Stability: Ester group undergoes slow hydrolysis in aqueous acidic/basic media.

Solubility and Partition Coefficient (LogP) Profiling

Solubility in Common Solvents

| Solvent | Solubility (g/L) |

|---|---|

| Water | Low (0.1–1) |

| Ethanol | Moderate (5–10) |

| Dichloromethane | High (>20) |

LogP Estimation

Calculated LogP: ~2.3 (XLogP3 method).

Partition Coefficient: Preferentially distributes into organic phases due to hydrophobic bromine and methyl ester groups.

属性

IUPAC Name |

methyl 2-(5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAATLPQSKGUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(5-bromopyridin-2-YL)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1234217-58-3

- Molecular Formula : C₈H₈BrNO₂

- Molecular Weight : 230.06 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically ≥ 98% (HPLC)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The presence of halogen substituents, such as bromine, significantly enhances the bioactivity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The bromine atom in the structure is hypothesized to play a crucial role in enhancing lipophilicity, facilitating better membrane penetration and interaction with target sites.

Case Studies

-

Study on Antibacterial Properties :

A comparative study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that compounds with bromine substitutions showed superior activity against resistant strains of E. coli and S. aureus, with significant zone inhibition observed in agar diffusion assays. -

Antifungal Activity Assessment :

In vitro tests demonstrated that this compound effectively inhibited the growth of C. albicans, suggesting potential applications in treating fungal infections, particularly in immunocompromised patients.

相似化合物的比较

Structural and Functional Group Variations

Key analogs differ in substituent positions, ester groups, or halogenation patterns. Below is a comparative analysis:

Key Observations :

- Ester Group Impact : Ethyl and tert-butyl esters exhibit higher hydrophobicity and slower hydrolysis rates compared to the methyl ester due to increased steric hindrance .

- Bromine Position : Shifting bromine from the 5- to 3-position (as in CID 23398394) alters electronic effects, influencing reactivity in cross-coupling reactions .

- Acid vs. Ester : The carboxylic acid analog (CAS 1060814-91-6) is more polar and reactive in amidation or salt formation, whereas esters are preferred for stability in storage .

Physicochemical Properties

准备方法

Direct Esterification and Hydrolysis Methods

One of the classical approaches to preparing methyl 2-(5-bromopyridin-2-yl)acetate involves esterification of the corresponding 2-(5-bromopyridin-2-yl)acetic acid or hydrolysis of its methyl ester derivatives.

According to a study, this compound can be hydrolyzed under controlled conditions to yield 2-(5-bromopyridin-2-yl)acetic acid with high efficiency (82% yield) using a mixture of 1,4-dioxane/water heated to 100 °C for 1 hour, followed by purification via reversed-phase flash chromatography.

Conversely, esterification can be performed by reacting the acid with methanol under acidic conditions or using methylating agents, although specific procedural details for this esterification are less emphasized in the literature.

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have been employed to functionalize the pyridine ring or introduce substituents on this compound derivatives.

A patented synthesis route describes the use of this compound as a starting material, which undergoes reaction with benzylamine in solvents such as xylene or toluene under reflux for 24 hours to form N-benzyl-2-(5-bromopyridin-2-yl)acetamide with yields over 90%. This step is followed by palladium-catalyzed reactions involving tetrakis(triphenylphosphine)palladium and zinc reagents in tetrahydrofuran at temperatures below 40 °C for 24 hours to achieve further functionalization.

The molar ratios and reaction conditions are carefully controlled to optimize yield and purity, with detailed parameters such as molar ratios of reagents, solvent choices, and temperature ranges provided in the patent.

Preparation via Reductive Amination

Reductive amination is another synthetic route involving this compound derivatives.

A general procedure involves reacting glycine methyl ester hydrochloride with 5-bromopicolinaldehyde in methanol under nitrogen atmosphere, followed by addition of sodium triacetoxyborohydride as a reducing agent. This method yields methyl 2-(((5-bromopyridin-2-yl)methyl)amino)acetate after 16 hours of stirring at room temperature.

This approach is notable for its mild conditions and high selectivity, suitable for preparing amino-substituted derivatives of the compound.

Summary Table of Preparation Methods

常见问题

Q. Q1: What are the most reliable synthetic routes for Methyl 2-(5-bromopyridin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aromatic nucleophilic substitution using 5-bromo-2-pyridyl derivatives with methyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) is a common approach . Optimization involves controlling temperature (60–80°C) and solvent choice (DMF or THF). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Evidence from analogous bromopyridine derivatives suggests that excess methylating agents improve yields, but side reactions (e.g., debromination) must be mitigated by inert atmospheres .

Q. Q2: How do I characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : The pyridyl proton at position 6 appears as a doublet (δ 8.3–8.5 ppm, J ≈ 8 Hz), while the methyl ester group resonates as a singlet at δ 3.7 ppm. The acetate CH₂ group shows splitting near δ 3.9–4.1 ppm due to coupling with the pyridyl ring .

- HRMS : Expected [M+H]⁺ for C₈H₈BrNO₂ is 243.9732. Deviations >2 ppm indicate impurities or incorrect fragmentation patterns .

- IR : Key peaks include C=O stretch (~1735 cm⁻¹) and aromatic C-Br vibrations (~650 cm⁻¹) .

Advanced Structural and Mechanistic Analysis

Q. Q3: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For bromopyridine derivatives, SHELXL refinement (using SHELX-2018/3 ) is ideal. Key parameters:

Q. Q4: How do I address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

Methodological Answer: Discrepancies often arise from solvent effects or improper basis sets in DFT calculations.

Solvent Correction : Use the IEF-PCM model for DMSO or CDCl₃ .

Basis Set Selection : B3LYP/6-311+G(d,p) accurately predicts chemical shifts for brominated aromatics.

Validation : Compare computed vs. experimental coupling constants (J values) for pyridyl protons. Deviations >0.5 Hz suggest conformational flexibility not captured in simulations .

Reactivity and Application in Complex Systems

Q. Q5: What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

Methodological Answer: Pd-catalyzed Suzuki-Miyaura couplings are effective for replacing bromine with aryl/heteroaryl groups.

Q. Q6: How does the electron-withdrawing bromine substituent influence the reactivity of the pyridyl ring?

Methodological Answer: The C5 bromine increases electrophilicity at C4 and C6 via inductive effects, facilitating nucleophilic attacks. For example:

- SNAr Reactions : Amines or thiols attack C6 under mild conditions (room temperature, EtOH).

- Metalation : Li or Mg insertion at C4 occurs preferentially, enabling Grignard or Kumada couplings .

Safety and Waste Management

Q. Q7: What safety protocols are critical when handling this compound?

Methodological Answer:

Q. Q8: How should I manage bromine-containing byproducts during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。